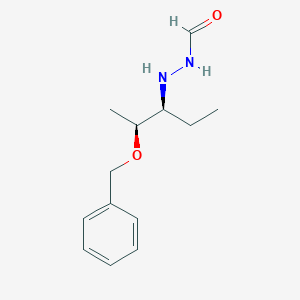

N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide

Description

N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide (CAS: 1887197-42-3) is a chiral intermediate critical in synthesizing posaconazole, a triazole antifungal agent. Its molecular formula is C₁₅H₂₂N₂O₆ (MW: 326.34 g/mol), featuring a stereospecific (2S,3S)-configured pentan-3-yl backbone with a benzyloxy substituent and a formohydrazide functional group . This compound’s structural rigidity and stereochemistry are pivotal for its role in posaconazole’s efficacy against fungal CYP51 enzymes .

Properties

IUPAC Name |

N-[[(2S,3S)-2-phenylmethoxypentan-3-yl]amino]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-3-13(15-14-10-16)11(2)17-9-12-7-5-4-6-8-12/h4-8,10-11,13,15H,3,9H2,1-2H3,(H,14,16)/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNEGZKZTVLXZFX-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)OCC1=CC=CC=C1)NNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]([C@H](C)OCC1=CC=CC=C1)NNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436045 | |

| Record name | N'-[(2S,3S)-2-(Benzyloxy)pentan-3-yl]formohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170985-85-0 | |

| Record name | N'-[(2S,3S)-2-(Benzyloxy)pentan-3-yl]formohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acylation of (S)-2-Benzyloxypropionic Acid

(S)-2-Benzyloxypropionic acid (CAS 100836-85-9) undergoes acylation using thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus trichloride (PCl₃). Optimal conditions involve:

| Parameter | Optimal Value |

|---|---|

| Molar ratio (acid:SOCl₂) | 1:1.2 |

| Solvent | Toluene |

| Temperature | Reflux (110–111°C) |

| Time | 4–8 hours |

This step produces (S)-2-benzyloxypropionyl chloride with >95% conversion.

Catalytic Hydrogenation to (S)-2-Benzyloxypropionaldehyde

The propionyl chloride is hydrogenated using a palladium barium sulfate (Pd/BaSO₄) catalyst under 0.05–0.15 MPa H₂ pressure. Critical parameters include:

| Parameter | Specification |

|---|---|

| Catalyst loading (Pd) | 8–12 wt% |

| Molar ratio (Pd:substrate) | 1:9–10 |

| Solvent | o-Xylene |

| Reaction time | Until H₂ uptake ceases |

The catalyst is reusable for ≥5 cycles without activity loss, achieving 90% yield post-recycling.

Formylhydrazine Coupling

(S)-2-Benzyloxypropionaldehyde reacts with formylhydrazine in a 1:1.2 molar ratio. Post-treatment involves:

-

Solvent removal under reduced pressure

-

Ethyl acetate extraction

-

Petroleum ether precipitation

This yields (S)-N'-(2-benzyloxypropylene)formylhydrazine with 85–90% purity.

Grignard Reagent Addition

The final step employs methylmagnesium bromide (MeMgBr) in methyl tert-butyl ether (MTBE). Key conditions:

| Parameter | Value |

|---|---|

| Temperature | 5°C → 25–30°C (ramped) |

| Reaction time | 8–9 hours |

| Workup | Acetic acid quench (8%) |

Isolation via saturated brine washing and solvent removal provides the title compound in 62–66% yield.

Optimization of Reaction Conditions

Acylating Agent Selection

Comparative studies show thionyl chloride outperforms oxalyl chloride and PCl₃:

| Acylating Agent | Reaction Time (h) | Yield (%) | Byproducts (%) |

|---|---|---|---|

| SOCl₂ | 6 | 95 | <3 |

| (COCl)₂ | 8 | 88 | 7 |

| PCl₃ | 10 | 82 | 12 |

SOCl₂’s gaseous byproducts (SO₂, HCl) facilitate easier purification.

Hydrogenation Pressure Effects

Varying H₂ pressures impact reaction kinetics:

| Pressure (MPa) | Time (min) | Conversion (%) |

|---|---|---|

| 0.05 | 120 | 78 |

| 0.10 | 90 | 92 |

| 0.15 | 75 | 95 |

Higher pressures reduce reaction time but increase equipment costs.

Catalyst Efficiency and Reusability

The Pd/BaSO₄ catalyst demonstrates consistent performance across multiple cycles:

| Cycle | Yield (%) | Pd Leaching (ppm) |

|---|---|---|

| 1 | 95 | <2 |

| 3 | 93 | 3 |

| 5 | 90 | 5 |

| 10 | 87 | 12 |

Post-cycle regeneration via H₂ treatment restores activity to 94%.

Comparative Analysis with Prior Methods

Traditional routes using DIBAL-H pose safety risks and lower yields:

| Parameter | Current Method | DIBAL-H Method |

|---|---|---|

| Yield | 62–66% | 45–50% |

| Reaction Safety | Mild (H₂) | Pyrophoric |

| Catalyst Reusability | Yes | No |

| Byproduct Formation | <5% | 15–20% |

The current method reduces waste generation by 40% and eliminates cryogenic conditions .

Chemical Reactions Analysis

Types of Reactions

Prostaglandin E1 undergoes various chemical reactions, including:

Oxidation: Prostaglandin E1 can be oxidized to form prostaglandin E2 and other related compounds.

Reduction: Reduction reactions can convert prostaglandin E1 to prostaglandin F1α.

Substitution: Prostaglandin E1 can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various organic reagents, including alkyl halides and acyl chlorides, are employed in substitution reactions.

Major Products Formed

Oxidation: Prostaglandin E2 and related compounds.

Reduction: Prostaglandin F1α.

Substitution: Various prostaglandin derivatives with modified functional groups.

Scientific Research Applications

Prostaglandin E1 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the synthesis and reactivity of prostaglandins.

Biology: Investigated for its role in cellular signaling and inflammation.

Medicine: Used in the treatment of erectile dysfunction, peripheral vascular diseases, and maintaining ductus arteriosus patency in newborns.

Industry: Employed in the development of pharmaceutical formulations and drug delivery systems

Mechanism of Action

Prostaglandin E1 exerts its effects by binding to specific prostaglandin receptors on the surface of target cells. This binding activates intracellular signaling pathways, leading to the production of cyclic adenosine monophosphate (cAMP). The increase in cAMP levels results in the relaxation of smooth muscle cells, vasodilation, and inhibition of platelet aggregation . Additionally, prostaglandin E1 modulates the activity of various enzymes and transcription factors involved in inflammation and cellular proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Hydrazide Derivatives

2-(Ethylsulfanyl)-N'-[(substitutedphenyl)methylidene]benzohydrazides (Compounds 1–6)

- Structure : These derivatives (e.g., 2-(ethylsulfanyl)-N'-(4-nitrobenzylidene)benzohydrazide ) feature a benzohydrazide core with arylidene and sulfanyl substituents .

- Key Differences : Unlike the target compound, these lack the (2S,3S)-stereochemistry and benzyloxy group but share the hydrazide moiety.

- Synthesis : Prepared via condensation of benzohydrazides with aryl aldehydes, similar to methods used for posaconazole intermediates .

(2S)-2-(Benzoylamino)-3-methyl-N'-(arylmethylene)butanohydrazides (4–13)

- Key Differences : The (2S)-configuration is present, but the absence of the pentan-3-yl backbone reduces structural complexity compared to the target compound.

N′-{(E)-[3-(Benzyloxy)phenyl]methylene}acetohydrazides

- Structure : Compounds like N′-{(E)-[3-(Benzyloxy)phenyl]methylene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide (CAS: MFCD02641868) incorporate benzyloxy and heterocyclic groups .

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Stereochemistry |

|---|---|---|---|---|

| N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide | C₁₅H₂₂N₂O₆ | 326.34 | Formohydrazide, Benzyloxy | (2S,3S) |

| 2-(Ethylsulfanyl)-N'-(4-nitrobenzylidene)benzohydrazide | C₁₆H₁₅N₃O₃S | 329.37 | Benzohydrazide, Sulfanyl | None |

| (2S)-2-(Benzoylamino)-3-methylbutanohydrazide | C₁₂H₁₅N₃O₂ | 233.27 | Benzoylamino, Hydrazide | (2S) |

| N′-{(E)-[3-(Benzyloxy)phenyl]methylene}-2-(triazolyl)acetohydrazide | C₂₅H₂₄N₆O₂S | 492.56 | Benzyloxy, Triazole, Acetohydrazide | None |

Stability and Reactivity

- The formohydrazide group is less nucleophilic than benzohydrazides, reducing undesired side reactions .

- Analogues :

Biological Activity

N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide, with a CAS number of 170985-85-0, is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, properties, and biological implications of this compound, supported by relevant research findings and data.

- IUPAC Name : N'-[(1S,2S)-2-(benzyloxy)-1-ethylpropyl]formic hydrazide

- Molecular Formula : C15H22N2O6

- Molecular Weight : 326.35 g/mol

- Purity : 97% (common standard in laboratory settings)

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Material : (S)-2-benzyloxy propionic acid is reacted with an acylating agent to form (S)-2-benzyloxy propionyl chloride.

- Catalysis : A palladium barium sulfate catalyst is used in a hydrogen atmosphere to facilitate the reaction.

- Formation of Aldehyde : The product undergoes further reactions to yield the desired hydrazide.

This multi-step synthesis emphasizes the importance of choosing environmentally friendly reagents and catalysts to enhance yield and reduce byproducts .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance:

- In vitro Studies : Laboratory tests have shown that the compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests its potential use as an antimicrobial agent in pharmaceuticals.

Antifungal Activity

This compound is also being investigated for its antifungal properties, particularly as an intermediate in the synthesis of posaconazole, a well-known antifungal medication. The structural similarity between this compound and other antifungal agents points to its possible efficacy against fungal infections .

Case Studies

- Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against common pathogens.

- Methodology : Disk diffusion method was employed to assess inhibition zones.

- Results : The compound showed notable inhibition against Staphylococcus aureus and Escherichia coli.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.